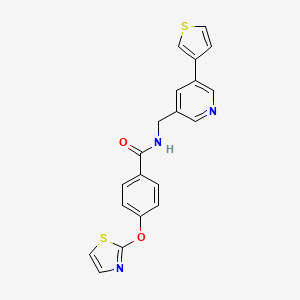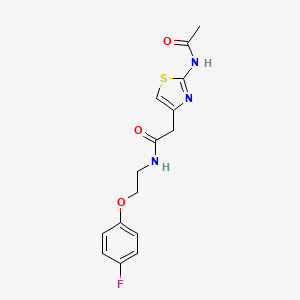
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel imines and thiazolidinones derived from similar structural frameworks demonstrate significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Activity
The synthesis of derivatives containing 5-fluorouracil, a compound structurally akin to the one , has shown antitumor effects in vitro. These findings indicate a promising direction for the development of new antitumor agents, leveraging the chemical backbone of acetamide derivatives for therapeutic applications (Lan Yun-jun, 2011).
DNA Binding Interactions
Research on compounds with a similar structural motif has revealed their capacity to interact with DNA, exhibiting potential as antitumor agents. The DNA binding interactions have been both theoretically and experimentally explored, showing that these compounds can bind through intercalation and groove binding. This dual binding mode suggests a potential application in designing antitumor agents targeting DNA interactions (Iqbal et al., 2019).
Antioxidant Activity
Coordination complexes constructed from related chemical structures have demonstrated significant antioxidant activity. The study of these complexes offers insights into the design and synthesis of novel antioxidants, potentially applicable in various therapeutic contexts to mitigate oxidative stress (Chkirate et al., 2019).
特性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(20)18-15-19-12(9-23-15)8-14(21)17-6-7-22-13-4-2-11(16)3-5-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISIXNPDNSRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
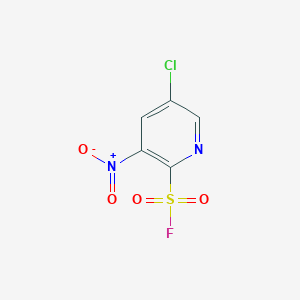

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

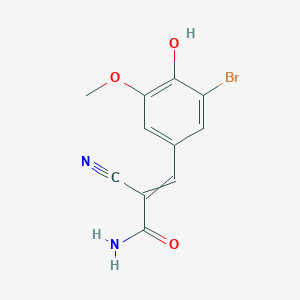
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
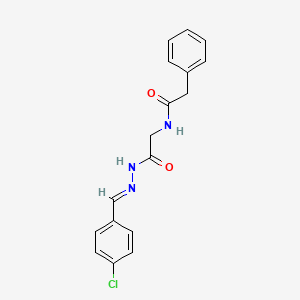

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

